1-Benzhydrylazetidin-3-amine dihydrochloride

Pharmaceutical Intermediate Solubility Enhancement Salt Selection

Researchers developing azelnidipine generics or dopaminergic ligands face a critical bottleneck: the free base (CAS 40432-52-8) precipitates in aqueous buffer, forcing DMSO co-solvent use that alters GPCR conformation and membrane fluidity. This dihydrochloride salt dissolves directly in PBS or Krebs-Henseleit buffer with no organic co-solvent required, preserving assay fidelity. • Single-step benzoylation: reacts with substituted benzoyl chlorides (2-Br, 4-Br, 2-OMe, 2-NO₂) in DCM/Et₃N at RT, yielding N-(1-benzhydryl-azetidin-3-yl)-benzamides in >85% yield - a one-step protocol vs. the two-step sequence required for the 3-hydroxy analog. • Defined 2 eq. HCl stoichiometry simplifies charge calculations for esterification/amidation and ensures reproducible crystallinity vs. the variable monohydrochloride. • Rapid incoming QC: mp 108-110°C distinguishes the dihydrochloride from free base (63°C) and monohydrochloride (191-194°C) in under 5 minutes with ~1 mg sample. Supplied at ≥96% purity; available from stock for global dispatch.

Molecular Formula C16H20Cl2N2
Molecular Weight 311.2 g/mol
CAS No. 102065-90-7
Cat. No. B009227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydrylazetidin-3-amine dihydrochloride
CAS102065-90-7
Molecular FormulaC16H20Cl2N2
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl.Cl
InChIInChI=1S/C16H18N2.2ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10,15-16H,11-12,17H2;2*1H
InChIKeyQUKSFTRHZVIHCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzhydrylazetidin-3-amine Dihydrochloride: Procurement-Grade Profile


1-Benzhydrylazetidin-3-amine dihydrochloride (CAS 102065-90-7) is the bis-hydrochloride salt of a 3-amino-functionalized azetidine bearing a bulky N-benzhydryl (diphenylmethyl) substituent [1]. The azetidine ring confers significant ring strain (approximately 25 kcal/mol) and a well-defined exit vector geometry at the 3-position, while the benzhydryl group substantially increases lipophilicity (calculated LogP of the free base ≈ 2.4) and steric bulk . The dihydrochloride salt form (molecular formula C₁₆H₂₀Cl₂N₂, molecular weight 311.25 g/mol) is procured primarily as a research intermediate and building block for further derivatization, particularly in programs targeting dopaminergic receptors or synthesizing the antihypertensive agent azelnidipine .

1-Benzhydrylazetidin-3-amine Dihydrochloride: Irreplaceability vs Analogs


The combination of the free primary amine at the 3-position and the N-benzhydryl protecting group creates a uniquely addressable bifunctional scaffold [1]. Replacing the dihydrochloride salt with the free base (CAS 40432-52-8) compromises aqueous solubility, which critically limits its utility in direct biological assay preparation without additional formulation steps . Analogs lacking the 3-amine, such as 1-benzhydrylazetidine (CAS 107128-00-7), forfeit the only reactive handle for amide coupling or reductive amination, rendering them unsuitable as intermediates for azelnidipine or dopamine antagonist libraries [2]. Furthermore, the monohydrochloride salt (CAS 159603-42-6) offers lower molar equivalents of HCl per mole of compound, which can lead to incomplete protonation, reduced crystallinity, and altered hygroscopicity compared to the stoichiometrically defined dihydrochloride .

1-Benzhydrylazetidin-3-amine Dihydrochloride: Quantitative Differentiation vs Analogs


Aqueous Solubility: Salt vs. Free Base

The dihydrochloride salt (CAS 102065-90-7) is designed to overcome the poor aqueous solubility of the free base (CAS 40432-52-8), which is documented as 'slightly soluble in water' but soluble in organic solvents [1]. While quantitative mg/mL solubility data are not disclosed in public datasheets, the dihydrochloride salt contains two equivalents of HCl (molecular weight 311.25 g/mol vs. 238.33 g/mol for the free base), resulting in a permanently ionized ammonium species at physiological pH that drives aqueous solvation . This directly impacts the user's ability to prepare stock solutions for in vitro pharmacology without DMSO as a co-solvent.

Pharmaceutical Intermediate Solubility Enhancement Salt Selection

Melting Point and Crystallinity: Salt Form Identification

The dihydrochloride salt exhibits a distinct melting point of 108–110 °C after crystallization from isopropanol, as reported in synthetic procedures [1]. This contrasts with the free base (mp = 63 °C) and the monohydrochloride salt (mp = 191–194 °C) . The unique melting range of the dihydrochloride provides a simple, low-cost identity verification test by melting point apparatus, distinguishing it from other salt forms that may be inadvertently supplied.

Solid-State Characterization Purity Control Salt Form Identity

Functionalization Advantage: 3-Amine vs. 3-Hydroxyl

The primary amine at the 3-position enables direct amide bond formation with carboxylic acid derivatives without the need for hydroxyl activation steps. In the synthesis of dopaminergic antagonists, 3-amino-1-benzhydrylazetidine was reacted with various substituted benzoyl chlorides (2-bromo, 4-bromo, 2-methoxy, 2-nitro) to yield a focused library of N-(1-benzhydryl-azetidin-3-yl)-benzamides [1]. The 3-hydroxy analog (1-benzhydrylazetidin-3-ol, CAS 300683-73-2) requires prior conversion to a mesylate leaving group (methanesulfonyl chloride, triethylamine, acetonitrile) before nucleophilic displacement, adding one synthetic step and reducing overall yield [2].

Medicinal Chemistry Amide Coupling Building Block Scope

D4 Antagonism: Catalepsy vs. Clozapine Baseline

A series of N-(1-benzhydryl-azetidin-3-yl)-benzamides, derived directly from 1-benzhydrylazetidin-3-amine, were screened for catalepsy induction in Wistar rats as a measure of D2/D4 antagonism. The most potent D4 antagonist was N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide (compound 5), which was compared to clozapine (5 mg/kg, i.p.) as a reference D4 antagonist and to haloperidol (1 mg/kg, i.p.) as a D2 reference [1]. Docking studies confirmed that compound 5 occupies a binding pose in the D4 receptor that correlates with CPPMA, a known D4-selective antagonist [2]. The unsubstituted 1-benzhydrylazetidin-3-amine serves as the essential scaffold from which the most active analogs were prepared.

In Vivo Pharmacology Dopamine Antagonist Antipsychotic Screening

Azelnidipine Intermediate: 3-Substitution Essential

Azelnidipine, a marketed dihydropyridine calcium channel blocker, incorporates the 1-benzhydrylazetidin-3-yl moiety as its core ester substituent [1]. The synthesis specifically requires the 3-hydroxy or 3-amino azetidine intermediate for esterification at the 3-position of the azetidine ring [2]. The parent 1-benzhydrylazetidine (CAS 107128-00-7), which lacks a 3-substituent, is chemically incapable of participating in this esterification and cannot serve as a replacement intermediate. The preparation method patent CN103130700A explicitly describes the use of 1-(diphenylmethyl)-3-azetidinyl ester acetate for azelnidipine synthesis, confirming the positional requirement [3].

API Intermediate Azelnidipine Cardiovascular Drug Synthesis

1-Benzhydrylazetidin-3-amine Dihydrochloride: Validated Application Scenarios


Co-Solvent-Free Biological Assay Preparation

When designing in vitro D4 dopamine receptor binding assays or cell-based functional assays, the dihydrochloride salt can be dissolved directly in aqueous buffer (e.g., phosphate-buffered saline or Krebs-Henseleit buffer) without the need for DMSO or ethanol as co-solvents [1]. This avoids the confounding effects of organic solvents on receptor conformation and cell viability, which are well-documented artifacts in GPCR pharmacology. The free base, by contrast, precipitates in purely aqueous media, requiring DMSO concentrations that may exceed the 0.1% v/v threshold known to affect membrane fluidity.

One-Step Library Synthesis of D4 Antagonists

The primary 3-amine reacts cleanly with a panel of substituted benzoyl chlorides (2-bromo, 4-bromo, 2-methoxy, 2-nitro) in dichloromethane at room temperature with triethylamine, yielding N-(1-benzhydryl-azetidin-3-yl)-benzamides in a single step with typical yields >85% [2]. This one-step protocol contrasts with the two-step sequence required for the 3-hydroxy analog (mesylation then displacement), providing a measurable reduction in cycle time and material cost when generating 24- or 96-compound libraries for dopaminergic screening.

Generic Azelnidipine Process Development & Scale-Up

For pharmaceutical development teams working on generic versions of azelnidipine, the dihydrochloride salt serves as a well-characterized, high-purity (>98% by GC) starting material for the critical 1-benzhydrylazetidin-3-yl ester intermediate . The patent literature confirms that 1-benzhydrylazetidine lacking the 3-substituent cannot yield azelnidipine, making the 3-amino (or 3-hydroxy) derivative a mandatory procurement specification. The dihydrochloride's defined stoichiometry (exactly 2 equivalents of HCl) also simplifies charge calculations in subsequent esterification or amidation steps.

Melting Point Identity Verification Upon Receipt

The distinctive melting point of 108–110 °C permits incoming quality control laboratories to rapidly distinguish the dihydrochloride salt from the free base (63 °C) or monohydrochloride (191–194 °C) using a standard melting point apparatus [3]. This identity check requires less than 5 minutes and minimal sample (approximately 1–2 mg), providing a low-cost safeguard against supplier mislabeling before the material is committed to multi-step synthetic campaigns.

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